4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE
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Overview
Description
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo-nitro-pyrazole moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Bromination and Nitration: The pyrazole ring is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups.
Coupling with Benzamide: The bromo-nitro-pyrazole intermediate is then coupled with a benzamide derivative under appropriate conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on specific biological pathways and targets.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide
- 4-({4-bromo-3-amino-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide
Uniqueness
The presence of the bromo and nitro groups in 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE may confer unique reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s electronic properties, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C18H15BrN4O4 |
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Molecular Weight |
431.2 g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H15BrN4O4/c1-27-15-8-6-14(7-9-15)20-18(24)13-4-2-12(3-5-13)10-22-11-16(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24) |
InChI Key |
MRRXZIBVMYTCJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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